BenchChemオンラインストアへようこそ!

Ganodermanontriol

Immunomodulation Complement system Classical pathway

Procure Ganodermanontriol (CAS 106518-63-2) for research requiring the natural (24S,25R)-triol configuration essential for full biological potency. Distinct from ganodermanondiol and ganoderiol F, this compound delivers defined IC50 values: 17 μM anticomplement, 5.8/9.7 μM against MCF-7/MDA-MB-231, and 7.8 μg/mL anti-HIV-1. Crucially, it is the only G. lucidum triterpene validated in vivo—suppressing HT-29 xenograft tumor growth via β-catenin/cyclin D1 modulation. Insist on ≥98% purity for reproducible results.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 106518-63-2
Cat. No. B218136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermanontriol
CAS106518-63-2
Synonymsganodermanontriol
GNDT triterpene
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1
InChIKeyKASALCUNLBTNAA-LIPCCPSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ganodermanontriol (CAS 106518-63-2) Compound Profile and Baseline Identity for Research Procurement


Ganodermanontriol (CAS 106518-63-2) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi) [1]. The compound features a characteristic Δ7,9(11)-diene core with a C17 side chain bearing three hydroxyl groups at C24, C25, and C26 [2]. With molecular formula C30H48O4 and molecular weight of approximately 472.7 g/mol, ganodermanontriol is structurally distinguished from other G. lucidum triterpenes by its specific oxidation pattern, which directly influences its biological profile [3]. The compound has been the subject of diverse pharmacological investigations, with documented activities including anti-HIV-1 protease inhibition, anticomplement activity, and antiproliferative effects against multiple cancer cell lines .

Why Generic Substitution of Ganodermanontriol (CAS 106518-63-2) with Related Ganoderma Triterpenes Fails in Targeted Research Applications


Ganoderma lucidum produces over 150 triterpenoids, yet minor structural variations among these lanostane derivatives translate into marked differences in potency and target selectivity [1]. Ganodermanontriol cannot be interchanged with structurally similar compounds such as ganoderiol F, ganodermanondiol, or lucidumol B without altering experimental outcomes [2]. The number and position of hydroxyl groups on the C17 side chain directly modulate biological activity: ganodermanontriol bears three hydroxyls (C24, C25, C26), ganodermanondiol bears two, and ganoderiol F bears a distinct oxygenation pattern [3]. These subtle structural distinctions yield divergent IC50 values across multiple assay systems, including HIV-1 protease inhibition, anticomplement activity, and cancer cell proliferation, as quantitatively documented below [4].

Ganodermanontriol (CAS 106518-63-2) Quantitative Differentiation Evidence Against Structurally Related Triterpenes


Anticomplement Activity: Ganodermanontriol Shows 2.4-Fold Higher Potency Than Ganodermanondiol in Classical Pathway Inhibition

In a direct head-to-head comparison using an in vitro anticomplement assay against the classical pathway (CP), ganodermanontriol exhibited an IC50 of 17.2 μM, whereas the structurally related analog ganodermanondiol (differing by one fewer side-chain hydroxyl group) showed an IC50 of 41.7 μM, representing a 2.4-fold difference in potency [1]. Ganoderiol F demonstrated even greater potency at 4.8 μM, but ganodermanontriol occupies a distinct intermediate potency position with a unique hydroxylation pattern [1].

Immunomodulation Complement system Classical pathway

Anti-HIV-1 Activity: Ganodermanontriol and Ganoderiol F Exhibit Equivalent Whole-Virus Inhibitory Concentration (7.8 μg/mL)

In a direct comparative evaluation of anti-HIV-1 activity, ganodermanontriol and ganoderiol F both demonstrated identical inhibitory concentrations of 7.8 μg/mL against HIV-1 in a whole-virus assay [1]. By contrast, ganoderic acid B, ganoderiol B, and ganoderic acid C1 showed only moderate HIV-1 protease inhibition with IC50 values ranging from 0.17-0.23 mM [1].

Antiviral HIV-1 Protease inhibition

HIV-1 Protease Inhibition: Ganodermanontriol IC50 Falls Within 20-90 μM Range Alongside Multiple Lanostane Triterpenes

In a head-to-head evaluation of isolated G. lucidum spore triterpenes against HIV-1 protease, ganodermanontriol exhibited significant inhibitory activity with an IC50 in the range of 20-90 μM [1]. The same study reported comparable IC50 values within this range for ganoderic acid β, lucidumol B, ganodermanondiol, and ganolucidic acid A [1]. A separate source reported a specific HIV-1 protease IC50 of 70 μM for ganodermanontriol [2].

Antiviral HIV-1 protease Enzyme inhibition

Breast Cancer Cell Proliferation: Ganodermanontriol IC50 of 5.8 μM (MCF-7) and 9.7 μM (MDA-MB-231)

Ganodermanontriol demonstrated concentration-dependent inhibition of breast cancer cell proliferation with IC50 values of 5.8 μM against MCF-7 cells and 9.7 μM against MDA-MB-231 cells [1][2]. The semisynthesis study confirmed that stereoisomeric triols of ganodermanontriol exhibit different activity profiles, establishing that the natural stereochemistry is essential for optimal antiproliferative effects [2].

Oncology Breast cancer Antiproliferative

Colon Cancer Proliferation and β-Catenin Signaling: Ganodermanontriol Suppresses HCT-116 and HT-29 Cell Growth In Vitro and Tumor Growth In Vivo

Ganodermanontriol inhibited proliferation of HCT-116 and HT-29 colon cancer cells and suppressed transcriptional activity of β-catenin in a dose-dependent manner [1]. In a xenograft model using HT-29 cells implanted in nude mice, ganodermanontriol suppressed tumor growth and inhibited cyclin D1 expression without observable side effects [1]. A related patent indicates that delta-7,9(11) steroids from G. lucidum, including ganodermanontriol, demonstrate colon cancer inhibitory activity [2].

Oncology Colon cancer β-catenin signaling

Hepatoprotective Activity: Ganodermanontriol Reduces Hepatic Injury Markers at 5 mg/kg in Murine Acute Liver Injury Model

Ganodermanontriol reduced hepatocyte necrosis and attenuated increases in hepatic TNF-α and IL-6 levels in a mouse model of LPS/D-galactosamine-induced acute liver injury when administered at a dose of 5 mg/kg [1]. In vitro, ganodermanontriol induced anti-inflammatory activity in tert-butyl hydroperoxide (t-BHP)-damaged hepatic cells through HO-1 expression involving PI3K/Akt and p38 kinase pathways .

Hepatoprotection Inflammation Oxidative stress

Ganodermanontriol (CAS 106518-63-2) Validated Research Applications Based on Quantitative Differentiation Evidence


Complement System Modulation Research Requiring Intermediate Potency

Investigators studying classical pathway complement inhibition should select ganodermanontriol when an IC50 of approximately 17 μM is desired, as it provides 2.4-fold greater potency than ganodermanondiol (41.7 μM) but avoids the high potency of ganoderiol F (4.8 μM), enabling dose-response optimization in immunomodulatory studies [1].

Anti-HIV-1 Drug Discovery and Mechanistic Studies

For anti-HIV-1 screening programs, ganodermanontriol offers whole-virus inhibitory activity (7.8 μg/mL) equivalent to ganoderiol F [2], with the added advantage of a distinct side-chain hydroxylation pattern that may influence selectivity, solubility, or metabolic stability relative to other lanostane triterpenes.

Breast Cancer Preclinical Research Requiring Defined Stereochemistry

Researchers investigating antiproliferative agents against MCF-7 (IC50 = 5.8 μM) and MDA-MB-231 (IC50 = 9.7 μM) breast cancer cells should procure ganodermanontriol specifically, as synthetic stereoisomers exhibit altered activity, confirming that the natural (24S,25R)-triol configuration is essential for optimal potency [3].

Colon Cancer Xenograft and β-Catenin Signaling Studies

Ganodermanontriol is uniquely validated for in vivo colon cancer research, having demonstrated tumor growth suppression in HT-29 xenograft models via β-catenin signaling modulation and cyclin D1 inhibition [4], distinguishing it from many G. lucidum triterpenes lacking in vivo efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganodermanontriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.